3-Methyl-1-(1,3-thiazol-2-yl)piperazine

Descripción general

Descripción

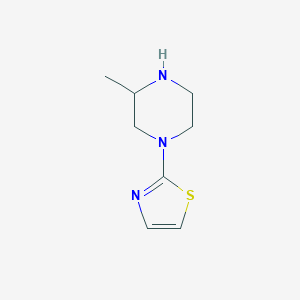

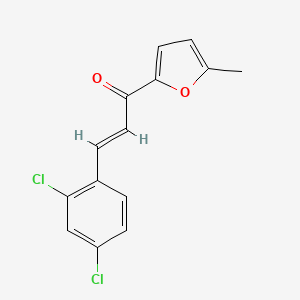

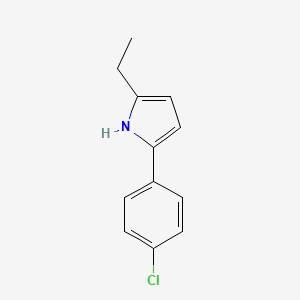

“3-Methyl-1-(1,3-thiazol-2-yl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular weight of the compound is 183.28 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves multi-step procedures . The structures of these compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring and a thiazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .Aplicaciones Científicas De Investigación

Anticancer Activity

A study conducted by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the effectiveness of compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle against various cancer cell lines. These compounds demonstrated significant in vitro anticancer properties across a range of cancers including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Antimicrobial and Antifungal Activity

Gan et al. (2010) synthesized azole-containing piperazine derivatives, assessing their in vitro antibacterial, antifungal, and cytotoxic activities. The study found that most compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing remarkable and broad-spectrum efficacy against all tested strains. These activities were comparable to standard drugs like chloramphenicol and fluconazole (Gan, Lin-Ling et al., 2010).

Anti-inflammatory Activity

Ahmed, Molvi, and Khan (2017) synthesized a novel set of compounds and evaluated their in vitro and in vivo anti-inflammatory activity. The compounds displayed significant membrane stabilization and reduced edema in animal models, indicating their potential as anti-inflammatory agents (Ahmed, Aejaz et al., 2017).

Antileishmanial Activity

Foroumadi et al. (2005) investigated the leishmanicidal activity of synthesized piperazine derivatives against Leishmania major promastigotes. The study revealed strong and superior leishmanicidal activity of these compounds compared to the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi, A. et al., 2005).

Antitubercular Activity

Naidu et al. (2016) designed, synthesized, and evaluated various derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The compounds exhibited a range of activities, with some showing very good anti-tubercular activity, highlighting the potential of these derivatives in treating tuberculosis (Naidu, Kalaga Mahalakshmi et al., 2016).

Mecanismo De Acción

Target of Action

3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a compound that has been found to have significant biological activityIt’s known that benzothiazole derivatives, which include this compound, have shown potent inhibition againstM. tuberculosis .

Mode of Action

It’s known that benzothiazole derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Benzothiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

tuberculosis , suggesting that they may have significant antimicrobial effects.

Propiedades

IUPAC Name |

2-(3-methylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBSBSJOPQYMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)

![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)

![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)

![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)